ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the imidazole ring suggests that this compound could have properties similar to other imidazole derivatives, which are widely used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might participate in reactions with acids, while the carboxylate ester could undergo reactions with bases or nucleophiles .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
The compound "ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate" has been studied for its ability to form hydrogen-bonded supramolecular structures. For instance, a study by Costa et al. (2007) examined three ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, focusing on their hydrogen-bonding patterns which resulted in supramolecular structures in one, two, and three dimensions. These structures are significant as they play a crucial role in the development of molecular assemblies, which are foundational in the field of crystal engineering and material science. The precise nature and dimensionality of these hydrogen-bonded structures have potential implications in various scientific applications, including the design of new materials with specific properties (Costa et al., 2007).
Antimicrobial Study and 3D QSAR Analysis
This compound derivatives have been studied for their antimicrobial activities. A notable study by Desai et al. (2019) involved the synthesis and structural confirmation of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate (a related compound). These derivatives were tested against various strains of bacteria and fungi. The study also employed 3D QSAR (Quantitative Structure-Activity Relationship) analysis to understand the structure-activity relationships of the molecules. This research provides insights into the antimicrobial potential of such compounds and the possibility of their use in fighting microbial infections (Desai et al., 2019).
Crystal Structure and Synthesis Techniques
The compound and its derivatives have also been a subject of study in terms of their crystal structures and synthesis techniques. For example, Wu et al. (2005) explored the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to the formation of a specific dihydrate crystal structure. Such studies are integral in understanding the molecular and crystal structure of these compounds, which is essential for their application in various scientific domains, including material science and pharmaceuticals (Wu et al., 2005).
Mechanism of Action
Target of Action
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate is a complex organic compound. Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Similar compounds have shown significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-methylphenyl)imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-12(14)16(8-15-11)10-7-5-4-6-9(10)2/h4-8H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUVGIASCOPJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=CC=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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